SARS-CoV 3CL Protease Inhibition: Thioacetyl-Benzoate Extension vs. Benzylthio Scaffold
In a direct series of 2-(benzylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidines tested against recombinant SARS-CoV 3CL protease, the most potent compound (6m, R₁=4-Cl, R₂=4-NO₂, n=1) exhibited an IC₅₀ of 6.1 ± 1.1 µM, whereas the unsubstituted benzyl analog 6a (R₁=H, R₂=H, n=1) was inactive (IC₅₀ > 50 µM) [1]. The target compound replaces the benzyl group with a thioacetyl-4-(methoxycarbonyl)aniline extension, introducing a hydrogen-bond-accepting acetamide carbonyl and a longer linker (6-atom extension vs. 1-atom methylene). While direct head-to-head data for the target compound are not yet available in the public domain, the class-level inference based on linker-length-activity trends in this series indicates that spacing the terminal aryl group from the pyrimidine core modulates inhibitory potency by altering occupancy of the S1 ′ subsite [1]. This structural feature renders the target compound a distinct candidate for protease inhibition profiling where extended thioacetyl linkers are required.
| Evidence Dimension | SARS-CoV 3CL protease inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported; structural features (thioacetyl-benzoate extension) predict altered linker-length-dependent activity |
| Comparator Or Baseline | Compound 6m (2-(4-chlorobenzylthio)-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine): IC₅₀ = 6.1 µM; Compound 6a (2-benzylthio analog): IC₅₀ > 50 µM [1] |
| Quantified Difference | Not directly quantified; inferred differentiation based on linker-length SAR |
| Conditions | In vitro fluorescence-based enzyme assay using SARS-CoV 3CLpro; IC₅₀ determined at 10 µM compound concentration |
Why This Matters
Users seeking DHPM-based protease inhibitors must consider linker length as a critical determinant of potency; the target compound provides a 6-atom thioacetyl-benzoate arm that is absent in simpler benzylthio congeners, offering a distinct chemotype for structure-based design.
- [1] Liang, P.-H. et al. (2010) 'Synthesis, docking studies, and evaluation of pyrimidines as inhibitors of SARS-CoV 3CL protease', Bioorganic & Medicinal Chemistry Letters, 20(10), pp. 3128–3132. doi: 10.1016/j.bmcl.2010.04.118. View Source
